Bufotalin

Übersicht

Beschreibung

Bufotalin ist ein kardiotoxisches Bufanolidsteroid und ein Analogon von Herzglykosiden. Es wird von verschiedenen Krötenarten abgesondert, darunter Rhinella marina (Zwergkröte), Rhaebo guttatus (Glattrückenkröte), Bufo melanostictus (Asiatische Kröte) und Bufo bufo (Gemeine Kröte) .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Bufotalin kann durch verschiedene chemische Wege synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die Totalsynthese von Bufadienoliden, die this compound umfasst. Der Syntheseprozess umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die Anwendung spezifischer Reaktionsbedingungen, um das gewünschte Produkt zu erzielen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die Extraktion aus natürlichen Quellen, insbesondere aus der Haut und den Parotid-Drüsen von Kröten. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Reinigung und Kristallisation, um this compound in seiner reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bufotalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Bufadienolidstruktur verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Bufotalinmolekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.

Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Bufadienolid-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Bufotalin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung für die Untersuchung der Steroidchemie und die Synthese von Bufadienoliden verwendet.

Biologie: Es wird verwendet, um die biologischen Wirkungen von Bufadienoliden auf zelluläre Prozesse zu untersuchen.

Industrie: this compound wird bei der Entwicklung von Pharmazeutika und traditionellen Arzneimitteln verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene Mechanismen:

Kardiotoxische Wirkungen: this compound hemmt die Na+/K±ATPase-Pumpe, was zu erhöhten intrazellulären Kalziumspiegeln und verstärkter Herzkontraktilität führt.

Antikrebswirkungen: this compound induziert Apoptose in Krebszellen durch Aktivierung des Caspase-vermittelten Apoptosewegs und Herunterregulierung des STAT3-Signalwegs.

Entzündungshemmende Wirkungen: this compound moduliert entzündliche Signalwege durch Hemmung wichtiger Signalmoleküle wie NF-κB, MAPK und JAK-STAT.

Wirkmechanismus

Bufotalin exerts its effects through several mechanisms:

Cardiotoxic Effects: this compound inhibits the Na+/K±ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Anticancer Effects: this compound induces apoptosis in cancer cells by activating the caspase-mediated apoptotic pathway and downregulating the STAT3 signaling pathway.

Anti-inflammatory Effects: this compound modulates inflammatory pathways by inhibiting key signaling molecules such as NF-κB, MAPK, and JAK-STAT.

Vergleich Mit ähnlichen Verbindungen

Bufotalin gehört zur Familie der Bufadienolide, die ähnliche Verbindungen wie Bufalin, Cinobufagin und Gamathis compound umfasst . Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen molekularen Zielstrukturen und ihrer Potenz. This compound ist einzigartig in seinen starken kardiotoxischen und Antikrebs-Eigenschaften, was es zu einer wertvollen Verbindung sowohl für die Forschung als auch für therapeutische Anwendungen macht .

Referenzen

Biologische Aktivität

Bufotalin, a bufadienolide derived from the skin secretions of the toad species Bufo gargarizans, is recognized for its significant biological activities, particularly in cancer treatment. Historically used in traditional Chinese medicine, this compound has garnered attention for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.

Induction of Apoptosis

This compound primarily induces apoptosis through several mechanisms:

- Mitochondria-Mediated Pathway : this compound disrupts mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome C and the activation of caspases. Studies have shown that this compound increases the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thereby promoting apoptosis in cancer cells like U87MG glioma and A375 melanoma cells .

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of various cancer cell lines. This was evidenced in studies involving hepatoma and melanoma cells where this compound treatment resulted in significant reductions in cell viability and colony formation .

- DNA Damage Response : this compound induces DNA double-strand breaks, as indicated by increased levels of γ-H2AX, a marker for DNA damage. This effect is mediated by the translocation of p53 from the cytoplasm to the nucleus, which is essential for initiating DNA repair mechanisms and apoptosis .

Inhibition of Tumor Growth

In vivo studies have demonstrated that this compound effectively reduces tumor growth. For instance, in xenograft models using U87MG cells, this compound administration resulted in a dose-dependent reduction in tumor size, although higher doses (5 mg/kg) were associated with toxicity . Additionally, this compound has shown efficacy against head and neck cancers by inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

Case Studies and Experimental Data

| Study | Cancer Type | IC50 (nM) | Mechanism | Outcome |

|---|---|---|---|---|

| Lan et al. (2018) | Glioma (U87MG) | 50-120 | Apoptosis via mitochondrial pathway | Reduced tumor growth in vivo |

| Shen et al. (2014) | Glioma (U87MG) | 80-160 | ER stress and autophagy induction | Increased apoptosis markers |

| Zhang et al. (2017) | Melanoma (A375) | Not specified | Cell cycle arrest at G2/M phase | Inhibited cell proliferation |

| MDPI Study (2024) | Head and Neck Cancer | Not specified | Mitochondrial-mediated apoptosis | Significant increase in cell death |

| Spandidos Publications (2019) | Malignant Melanoma (A375) | Not specified | G2/M phase arrest and apoptosis | Induced significant cell death |

Additional Findings

This compound also exhibits anti-inflammatory properties by inhibiting cytokine production through NF-κB signaling pathways. This adds another layer to its therapeutic potential, especially in cancers where inflammation plays a critical role in tumor progression .

Eigenschaften

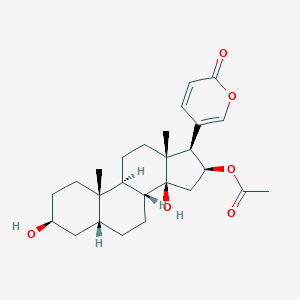

IUPAC Name |

[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMAYHYHEWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871653 | |

| Record name | 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-95-4 | |

| Record name | Bufotaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Bufotalin?

A1: this compound primarily targets Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. [, ]

Q2: How does this compound binding to Na+/K+-ATPase affect cancer cells?

A2: By inhibiting Na+/K+-ATPase, this compound disrupts ion homeostasis within cancer cells, leading to various downstream effects such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). [, , , , , , ]

Q3: Besides Na+/K+-ATPase, does this compound interact with other cellular targets?

A3: Research suggests this compound can also modulate other signaling pathways, including those involving caspases (proteases involved in apoptosis), Bid (a pro-apoptotic protein), STAT1 (a transcription factor), and the tumor suppressor protein p53. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C26H36O6 and a molecular weight of 444.56 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A5: NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are widely employed to elucidate the structure and identify this compound. [, , , , , ]

Q6: How does the drying process affect the chemical composition of toad venom containing this compound?

A6: Research indicates that different drying methods can significantly impact this compound content in toad venom. Vacuum drying at 60°C effectively increases conjugated-type bufadienolides, including this compound. Conversely, air-drying at room temperature leads to a substantial reduction in this compound levels. []

Q7: Does this compound exhibit any inherent catalytic activity?

A7: this compound is not known to possess catalytic properties. Its biological activities stem from its interactions with specific protein targets rather than catalyzing chemical reactions.

Q8: Have computational studies been used to investigate this compound's interactions with its targets?

A8: Yes, molecular docking simulations have been employed to study this compound's binding modes with CYP3A4 and CYP3A5, two cytochrome P450 enzymes involved in its metabolism. These simulations revealed that this compound could interact with two distinct ligand-binding sites on both enzymes, providing insights into its metabolic pathways. []

Q9: How do structural modifications to the this compound molecule impact its anticancer activity?

A9: Studies examining various bufadienolides, including this compound, have identified key structural features influencing their activity. The presence of a glycosylated moiety generally enhances potency, while modifications to the steroid core and substituents can alter target selectivity and overall activity. []

Q10: What challenges are associated with formulating this compound for therapeutic use?

A10: this compound exhibits poor water solubility, which can hinder its bioavailability and clinical application. Research focuses on developing suitable formulations and drug delivery systems to improve its solubility and delivery to target tissues. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.